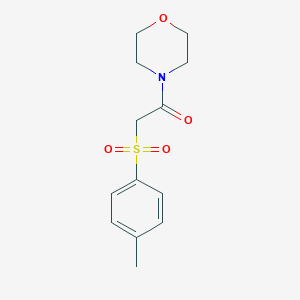
1-Morpholino-2-tosylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-2-tosylethanone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 269.33 g/mol.
Mechanism of Action
The mechanism of action of 1-Morpholino-2-tosylethanone involves the formation of a stable intermediate that undergoes nucleophilic addition with another molecule. This intermediate can be formed by the reaction of 1-Morpholino-2-tosylethanone with various nucleophiles such as enolates, Grignard reagents, and organolithium compounds. The resulting product can then be further modified to form a variety of different compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Morpholino-2-tosylethanone. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic and does not cause skin irritation or sensitization.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Morpholino-2-tosylethanone is its versatility in organic synthesis. It can be used as a reagent for the synthesis of various compounds, and its synthesis method is relatively simple and straightforward. However, one of the limitations of using 1-Morpholino-2-tosylethanone is that it can be expensive to purchase, which can limit its use in large-scale experiments.
Future Directions
There are several potential future directions for the use of 1-Morpholino-2-tosylethanone in scientific research. One area of interest is the development of new synthetic routes that can increase the yield and purity of the product. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the synthesis of new drugs and pharmaceuticals. Additionally, further studies can be conducted to investigate the biochemical and physiological effects of 1-Morpholino-2-tosylethanone and its potential toxicity.
Conclusion
In conclusion, 1-Morpholino-2-tosylethanone is a versatile and important chemical compound that has a wide range of potential applications in the field of organic synthesis. Its synthesis method is relatively simple, and it can be used as a reagent for the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, studies have shown that it is relatively non-toxic and has low acute toxicity. Further research is needed to explore its potential applications in the field of medicinal chemistry and to investigate its potential toxicity.
Synthesis Methods
The synthesis of 1-Morpholino-2-tosylethanone involves the reaction of morpholine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained by crystallization from a suitable solvent such as ethanol or acetone. The yield of the reaction is typically between 70-80%, and the purity of the product can be confirmed by NMR spectroscopy.
Scientific Research Applications
1-Morpholino-2-tosylethanone has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a reagent for the synthesis of various compounds such as β-ketoesters, β-lactams, and α-amino ketones. It is also used as a starting material for the synthesis of other important compounds such as 2,3-dihydro-1H-inden-1-ones and 2,3-dihydro-1H-indoles.
properties
Product Name |
1-Morpholino-2-tosylethanone |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO4S/c1-11-2-4-12(5-3-11)19(16,17)10-13(15)14-6-8-18-9-7-14/h2-5H,6-10H2,1H3 |
InChI Key |
VNKAWTKRHIUZOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
solubility |
42.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





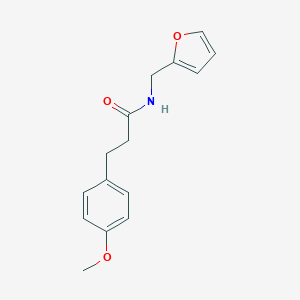

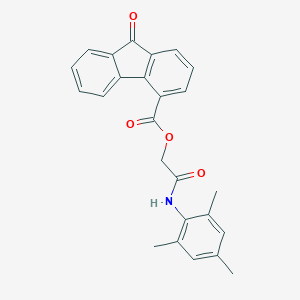

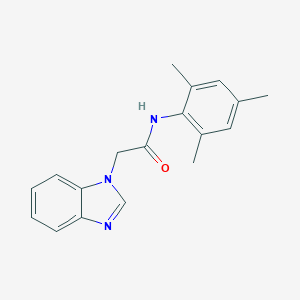


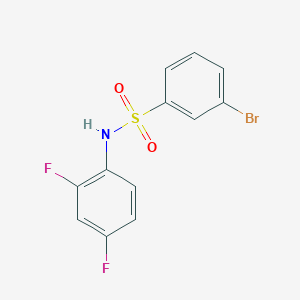
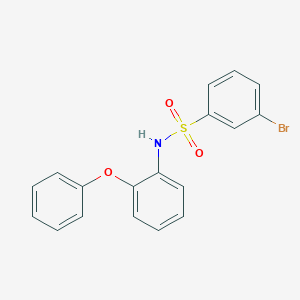
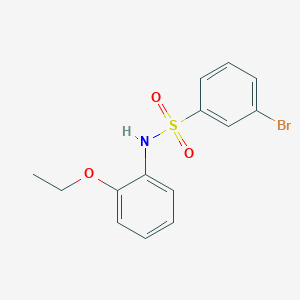
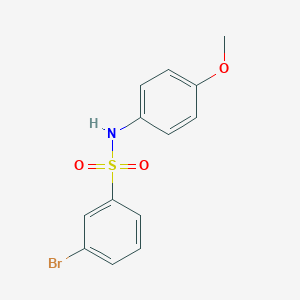
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)